
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
描述
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine is a chemical compound known for its applications in scientific research, particularly in the field of neurology. It is a derivative of benzothiazole and contains a bromine atom, which contributes to its unique properties. This compound is often used as a positron emission tomography (PET) tracer for β-amyloid, making it valuable in the diagnosis of neurological diseases such as Alzheimer’s disease and Down’s syndrome .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine typically involves the following steps:
Formation of Benzothiazole Core: The initial step involves the formation of the benzothiazole core by reacting 2-aminothiophenol with a suitable brominated aromatic compound under acidic conditions.
N-Methylation: The next step involves the methylation of the amine group using methyl iodide or a similar methylating agent in the presence of a base such as potassium carbonate.
Final Product Formation: The final step involves the coupling of the brominated benzothiazole with aniline under suitable conditions to form the desired product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound by passing reactants through a series of reactors, ensuring consistent quality and efficiency
化学反应分析
Types of Reactions
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles
科学研究应用
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine has several scientific research applications:
Neurology: Used as a PET tracer for β-amyloid, aiding in the diagnosis of Alzheimer’s disease and Down’s syndrome.
Cancer Research: Investigated for its potential in photodynamic therapy for melanoma, where it induces apoptosis in cancer cells upon exposure to ultraviolet A radiation
Mitochondrial Studies: Studied for its effects on mitochondrial function, including alterations in mitochondrial membrane potential and oxidative phosphorylation
作用机制
The mechanism of action of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine involves its interaction with β-amyloid plaques in the brain. As a PET tracer, it binds to β-amyloid aggregates, allowing for their visualization using PET imaging. In cancer research, the compound induces apoptosis in melanoma cells through the generation of reactive oxygen species and mitochondrial dysfunction .
相似化合物的比较
Similar Compounds
4-(6-Bromo-2-benzothiazolyl)benzenamine: Similar structure but lacks the N-methyl group.
2-(4-Aminophenyl)benzothiazole: Similar core structure but different functional groups.
Uniqueness
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine is unique due to its dual functionality as a PET tracer and a potential therapeutic agent in photodynamic therapy. Its ability to bind β-amyloid plaques and induce apoptosis in cancer cells sets it apart from other similar compounds .
属性
IUPAC Name |
4-(6-bromo-1,3-benzothiazol-2-yl)-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S/c1-16-11-5-2-9(3-6-11)14-17-12-7-4-10(15)8-13(12)18-14/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLPEJYMUUWZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235993 | |
| Record name | 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566169-98-0 | |
| Record name | 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566169-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



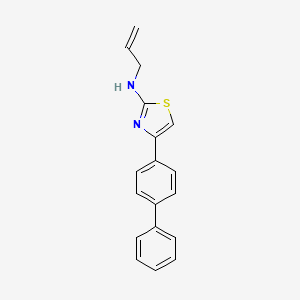

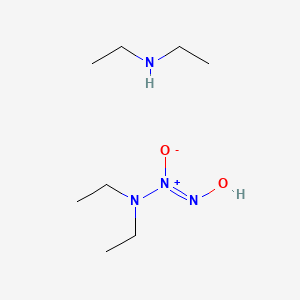
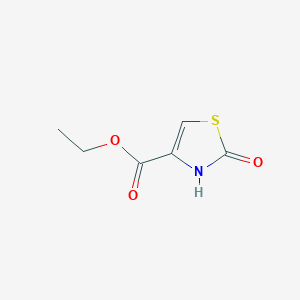
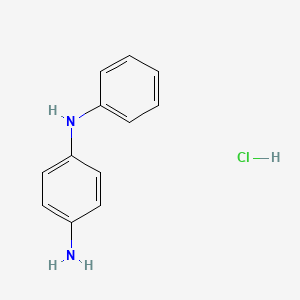

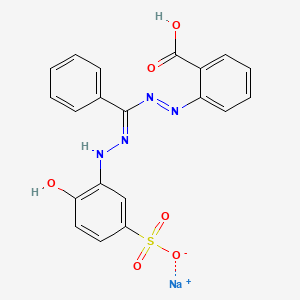





![2-Chloro-N-{2-[4-(diethylsulfamoyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B3427076.png)
